An In-depth Technical Guide to 1,1'-Ethynylenedicyclohexanol for Advanced Research and Development
An In-depth Technical Guide to 1,1'-Ethynylenedicyclohexanol for Advanced Research and Development
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1,1'-Ethynylenedicyclohexanol. It is intended for researchers, scientists, and drug development professionals who are interested in utilizing this unique molecule as a versatile building block in their synthetic and medicinal chemistry endeavors. The information presented herein is a synthesis of established chemical principles and available experimental data, designed to provide both foundational knowledge and practical insights.
Introduction: Unveiling a Symmetrical Acetylenic Diol
1,1'-Ethynylenedicyclohexanol, a C14 symmetrical diol, presents a rigid acetylenic linker flanked by two sterically hindered tertiary alcohol functionalities. This unique structural arrangement imparts a distinct set of chemical and physical properties, making it a molecule of interest for applications ranging from polymer chemistry to its potential as a scaffold in the design of novel therapeutic agents. The presence of two reactive hydroxyl groups and a central carbon-carbon triple bond offers multiple avenues for chemical modification, allowing for the construction of more complex molecular architectures.
Molecular Structure and Identification
A clear understanding of the molecule's identity is paramount for any scientific investigation. The following section details the key identifiers for 1,1'-Ethynylenedicyclohexanol.
Systematic and Common Nomenclature:
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IUPAC Name: 1-[2-(1-hydroxycyclohexyl)ethynyl]cyclohexan-1-ol[1]
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CAS Number: 78-54-6[1]
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Common Synonyms: Bis(1-hydroxycyclohexyl)acetylene, 1,1'-(1,2-Ethynediyl)bis[cyclohexanol][1]
The structure of 1,1'-Ethynylenedicyclohexanol is characterized by a central ethyne unit to which two cyclohexanol rings are attached at the 1-position.
Caption: 2D structure of 1,1'-Ethynylenedicyclohexanol.
Physicochemical Properties
The physical properties of a compound are critical for its handling, purification, and formulation. Below is a summary of the known physicochemical data for 1,1'-Ethynylenedicyclohexanol.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂O₂ | [1] |
| Molecular Weight | 222.32 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from typical appearance of similar compounds |
| Melting Point | 105-107 °C | Commercial supplier data |
| Boiling Point | Not available | |
| Solubility | Based on its structure with two polar hydroxyl groups and a significant nonpolar hydrocarbon backbone, 1,1'-Ethynylenedicyclohexanol is expected to be sparingly soluble in water but soluble in polar organic solvents such as alcohols (ethanol, methanol), acetone, and ethyl acetate. Its solubility in nonpolar solvents like hexane is likely to be limited. | General chemical principles |
Synthesis and Purification
The synthesis of 1,1'-Ethynylenedicyclohexanol is typically achieved through a two-step process, starting from cyclohexanone. The causality behind this synthetic route lies in the strategic formation of the key building block, 1-ethynylcyclohexanol, followed by its dimerization.
Caption: Synthetic workflow for 1,1'-Ethynylenedicyclohexanol.
Step 1: Synthesis of 1-Ethynylcyclohexanol
The precursor, 1-ethynylcyclohexanol, is synthesized via the nucleophilic addition of an acetylide anion to cyclohexanone.
Protocol:
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Acetylide Formation: A strong base, such as potassium hydroxide (KOH) in an appropriate solvent or sodium amide (NaNH₂) in liquid ammonia, is used to deprotonate acetylene gas, forming the highly nucleophilic acetylide anion.
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Nucleophilic Addition: Cyclohexanone is added to the solution containing the acetylide anion. The acetylide attacks the electrophilic carbonyl carbon of cyclohexanone.
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Workup: The reaction is quenched with a proton source, typically a weak acid or water, to protonate the resulting alkoxide and yield 1-ethynylcyclohexanol.
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Purification: The product is then purified by distillation under reduced pressure.
Step 2: Synthesis of 1,1'-Ethynylenedicyclohexanol (Glaser-Hay Coupling)
The dimerization of the terminal alkyne, 1-ethynylcyclohexanol, is achieved through an oxidative coupling reaction, commonly known as the Glaser or Hay coupling. This reaction forms a symmetrical 1,3-diyne.
Protocol (Illustrative Glaser-Hay Conditions):
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Catalyst Preparation: A catalytic amount of a copper(I) salt, such as copper(I) chloride (CuCl), is complexed with a ligand, typically a bidentate amine like N,N,N',N'-tetramethylethylenediamine (TMEDA), in a suitable solvent (e.g., acetone or pyridine).
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Reaction Initiation: 1-Ethynylcyclohexanol is added to the catalyst solution.
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Oxidation: An oxidant, often molecular oxygen (bubbled through the solution) or a stoichiometric amount of a copper(II) salt like copper(II) acetate in pyridine (Eglinton conditions), is introduced to facilitate the coupling.
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Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Workup and Purification: The reaction mixture is worked up to remove the copper catalyst, often by washing with an aqueous solution of ammonia or ethylenediaminetetraacetic acid (EDTA). The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 1,1'-Ethynylenedicyclohexanol.
Spectroscopic and Analytical Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule.
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¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The key signals would include a broad singlet for the two hydroxyl protons (which may be exchangeable with D₂O) and a series of multiplets in the aliphatic region (typically 1.0-2.0 ppm) corresponding to the twenty protons of the two cyclohexyl rings.
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¹³C NMR: The carbon NMR spectrum will show characteristic signals for the different carbon environments. Due to symmetry, only seven distinct carbon signals are expected: one for the acetylenic carbons, and six for the carbons of the cyclohexyl ring. The quaternary carbon attached to the hydroxyl group would appear at a characteristic downfield shift.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
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O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the two hydroxyl groups. The broadness of this peak is due to hydrogen bonding.
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C≡C Stretch: A weak to medium absorption band is anticipated in the region of 2100-2260 cm⁻¹ for the C≡C stretching vibration. In symmetrical alkynes, this peak can be very weak or absent due to the lack of a change in dipole moment during the vibration.
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C-H (sp³) Stretch: Strong absorptions will be present just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹) corresponding to the C-H stretching of the cyclohexyl rings.
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C-O Stretch: A C-O stretching vibration for the tertiary alcohol is expected in the fingerprint region, typically around 1150 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 222.
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Fragmentation: Common fragmentation pathways for tertiary alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). The fragmentation of the cyclohexyl rings would also contribute to the overall pattern.
Chemical Reactivity and Potential for Derivatization
The chemical reactivity of 1,1'-Ethynylenedicyclohexanol is dictated by its two primary functional groups: the tertiary alcohols and the internal alkyne.
Caption: Potential reaction pathways of 1,1'-Ethynylenedicyclohexanol.
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Reactions of the Tertiary Alcohols: The tertiary nature of the hydroxyl groups makes them sterically hindered, which can influence their reactivity.
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Esterification: Esterification with carboxylic acids (Fischer esterification) is generally difficult with tertiary alcohols. However, they can be converted to esters using more reactive acylating agents like acyl chlorides or anhydrides in the presence of a base.
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Dehydration: Under strong acidic conditions and heat, tertiary alcohols can undergo dehydration via an E1 mechanism to form alkenes.[2]
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Reactions of the Internal Alkyne: The internal alkyne is a site of unsaturation that can undergo various addition and cycloaddition reactions.
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Hydrogenation: The alkyne can be selectively reduced to the corresponding cis-alkene using Lindlar's catalyst or fully reduced to the alkane with catalysts like palladium on carbon.
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Cycloaddition Reactions: The alkyne can participate as a dienophile in Diels-Alder reactions or in various metal-catalyzed cycloadditions, providing a route to complex cyclic and polycyclic structures.
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Applications in Drug Development and Materials Science
While direct pharmacological studies on 1,1'-Ethynylenedicyclohexanol are not widely reported, its structural motifs are of significant interest in medicinal chemistry and materials science.
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Scaffold for Drug Discovery: The rigid 1,3-diyne linker can serve as a non-rotatable spacer to position pharmacophoric groups at a defined distance and orientation. This is a valuable strategy in rational drug design for probing the binding sites of receptors and enzymes. The two hydroxyl groups provide convenient handles for the attachment of various functionalities. Acetylenic groups are recognized as privileged structures in medicinal chemistry, appearing in a range of therapeutic agents.[3]
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Building Block for Complex Molecules: As a bifunctional molecule, it can be used as a cross-linking agent or a monomer in the synthesis of polymers with unique thermal and mechanical properties. The diyne functionality is also a precursor for the synthesis of polydiacetylenes, which have interesting optical and electronic properties.
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Potential Biological Activity: Acetylenic diols as a class have been investigated for various applications, including as surfactants and in some cases, for their biological activities. While no specific data is available for this compound, its structural similarity to other biologically active diols suggests that it and its derivatives could be candidates for biological screening.
Safety and Handling
1,1'-Ethynylenedicyclohexanol is classified as a hazardous substance and should be handled with appropriate precautions.
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GHS Hazard Statements:
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Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
1,1'-Ethynylenedicyclohexanol is a symmetrical molecule with a rich chemistry stemming from its tertiary alcohol and internal alkyne functionalities. While its direct application in drug development is yet to be extensively explored, its potential as a rigid, bifunctional scaffold makes it a valuable building block for the synthesis of complex and potentially bioactive molecules. The synthetic routes are well-established, and its characterization can be readily achieved using standard analytical techniques. This guide provides a solid foundation for researchers to understand and effectively utilize this versatile compound in their research and development activities.
References
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PubChem. 1,1'-Ethynylenedicyclohexanol. National Center for Biotechnology Information. [Link]
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Master Organic Chemistry. Elimination Reactions of Alcohols. [Link]
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PubMed. Acetylene Group, Friend or Foe in Medicinal Chemistry. [Link]
